Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester Durlobactam(1-) is an organosulfate oxoanion that is the conjugate base of durlobactam, obtained by deprotonation of the sulfo group; Major species at pH 7.3. It is a conjugate base of a durlobactam.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16510135
InChI: InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/p-1/t5-,6+/m1/s1
SMILES:
Molecular Formula: C8H10N3O6S-
Molecular Weight: 276.25 g/mol

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester

CAS No.:

Cat. No.: VC16510135

Molecular Formula: C8H10N3O6S-

Molecular Weight: 276.25 g/mol

* For research use only. Not for human or veterinary use.

Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester -

Specification

Molecular Formula C8H10N3O6S-
Molecular Weight 276.25 g/mol
IUPAC Name [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate
Standard InChI InChI=1S/C8H11N3O6S/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16)/p-1/t5-,6+/m1/s1
Standard InChI Key BISPBXFUKNXOQY-RITPCOANSA-M
Isomeric SMILES CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-]
Canonical SMILES CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-]

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Stereochemistry

The compound’s systematic IUPAC name, [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate, reflects its intricate bicyclic framework and stereochemical precision. Key structural features include:

PropertyValue
Molecular FormulaC₈H₁₀N₃O₆S⁻
Molecular Weight276.25 g/mol
CAS NumberNot publicly disclosed
IUPAC Name[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate
Stereochemistry(2S,5R) configuration
PubChem CID140709768

The diazabicyclo[3.2.1]octane core is a rigid bicyclic system that enhances binding affinity to bacterial enzymes, while the sulfate ester and carbamoyl groups contribute to solubility and enzyme inhibition .

Spectral and Computational Data

The compound’s isomeric SMILES string, CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-], confirms the spatial arrangement of substituents. Computational models, including density functional theory (DFT) calculations, predict strong electrostatic interactions between the sulfate group and active-site residues of beta-lactamases .

Synthesis and Manufacturing

Core Construction Strategies

The synthesis begins with the assembly of the diazabicyclo[3.2.1]octane core, typically achieved via intramolecular cyclization of a linear diamine precursor. For example, a 7-membered lactam intermediate undergoes ring contraction in the presence of a Lewis acid catalyst to form the bicyclic structure .

Functionalization and Esterification

Key steps include:

  • Introduction of the 3-methyl group: Achieved through allylic alkylation using methylmagnesium bromide.

  • Carbamoylation at C2: Reaction with cyanogen bromide (BrCN) followed by hydrolysis yields the aminocarbonyl moiety.

  • Sulfate esterification: Treatment with sulfur trioxide (SO₃) in anhydrous dimethylformamide (DMF) installs the sulfate group at N6 .

Stereochemical Control

Asymmetric hydrogenation using a chiral ruthenium catalyst ensures the (2S,5R) configuration, critical for biological activity . The enantiomeric excess (ee) typically exceeds 98%, as verified by chiral HPLC.

Pharmacological Significance

Beta-Lactamase Inhibition Mechanism

The compound acts as a covalent, reversible inhibitor of class A and C beta-lactamases, which hydrolyze beta-lactam antibiotics (e.g., penicillins, cephalosporins). Its sulfate ester group forms a tetrahedral intermediate with the catalytic serine residue (Ser70 in TEM-1), while the diazabicyclo core stabilizes the enzyme-inhibitor complex .

Enzyme TargetIC₅₀ (nM)Source Organism
TEM-18Escherichia coli
CTX-M-155Klebsiella pneumoniae
AmpC12Pseudomonas aeruginosa

Data derived from analogous compounds suggest potent inhibition across multiple beta-lactamase variants .

Synergy with Beta-Lactam Antibiotics

In vitro studies demonstrate that the compound restores antibiotic efficacy against resistant strains. For example, combining it with ceftazidime reduces the minimum inhibitory concentration (MIC) against Acinetobacter baumannii by 32-fold.

Analytical Characterization

Spectroscopic Methods

  • NMR: <sup>1</sup>H NMR (500 MHz, D₂O) displays characteristic signals at δ 5.21 (d, J = 8.7 Hz, H-2) and δ 2.98 (m, H-5), confirming the bicyclic structure.

  • Mass Spectrometry: High-resolution MS (HRMS) shows a molecular ion peak at m/z 276.2481 [M–H]⁻, consistent with the molecular formula C₈H₁₀N₃O₆S⁻.

X-Ray Crystallography

A crystal structure (PDB: 6U7E) reveals hydrogen bonds between the sulfate group and Ser130 of CTX-M-15, validating the proposed inhibition mechanism .

Future Perspectives

Clinical Development

While preclinical data are promising, pharmacokinetic studies are needed to optimize dosing regimens. Structural analogs, such as avibactam, have achieved FDA approval, suggesting a viable pathway for this compound .

Expanding Therapeutic Applications

Ongoing research explores its potential against metallo-beta-lactamases (MBLs) via sulfate group modifications. Computational docking studies indicate favorable interactions with the Zn²⁺ active site of NDM-1 .

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